![molecular formula C8H7NO2 B1446374 5-羟基-5,6-二氢-7H-环戊并[b]吡啶-7-酮 CAS No. 20857-26-5](/img/structure/B1446374.png)
5-羟基-5,6-二氢-7H-环戊并[b]吡啶-7-酮
描述
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring
科学研究应用
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one has several scientific research applications:
作用机制
Target of Action
It is known to be an intermediate for the synthesis of pharmaceutical and biological compounds .
Mode of Action
It is synthesized through the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese (II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant .
Result of Action
It is known to be used for the synthesis of new propargylated 1-pyrindane derivatives as Rasagiline analogues, which are used as antiparkinsonian agents .
生化分析
Biochemical Properties
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one plays a significant role in various biochemical reactions. It acts as an intermediate for the synthesis of pharmaceutical and biological compounds. This compound interacts with several enzymes and proteins, including those involved in the synthesis of new propargylated 1-pyrindane derivatives, which are analogues of Rasagiline, an antiparkinsonian agent . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions that stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
The effects of 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. For example, it can inhibit the activity of certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is crucial for its activity and function. This compound is often directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues. This reaction uses manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant in water at 25°C. The reaction proceeds with high yield and excellent chemoselectivity .
Industrial Production Methods
化学反应分析
Types of Reactions
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using manganese(II) triflate and tert-butyl hydroperoxide.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Manganese(II) triflate and tert-butyl hydroperoxide in water at 25°C.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the original compound.
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is structurally similar but lacks the hydroxyl group at the 5-position.
5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one: Another similar compound that serves as an intermediate in the synthesis of various pharmaceutical agents.
Uniqueness
The presence of the hydroxyl group at the 5-position in 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one distinguishes it from its analogues, potentially imparting unique chemical reactivity and biological activity.
属性
IUPAC Name |
5-hydroxy-5,6-dihydrocyclopenta[b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-4-7(11)8-5(6)2-1-3-9-8/h1-3,6,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNPJJJCTBVNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


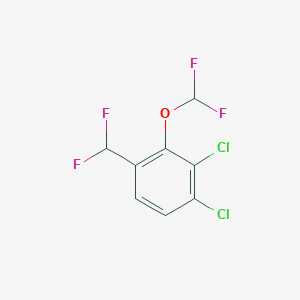
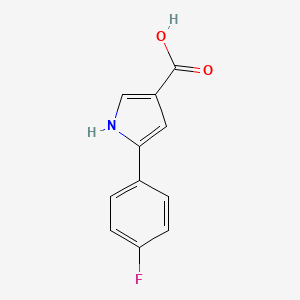
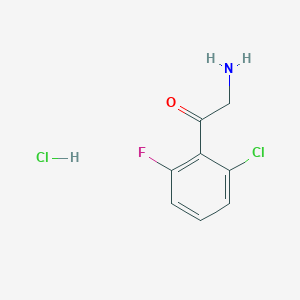
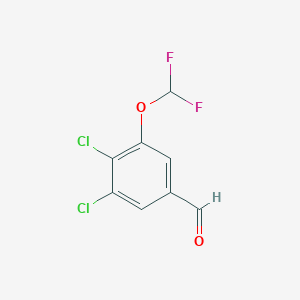

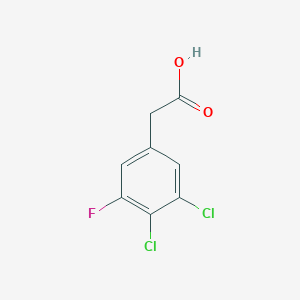

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1446302.png)

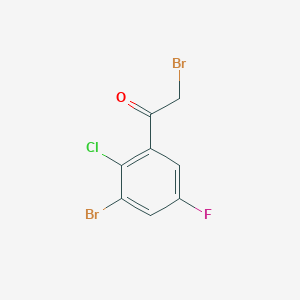
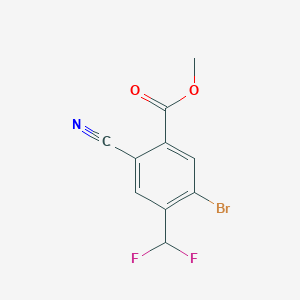
![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B1446310.png)
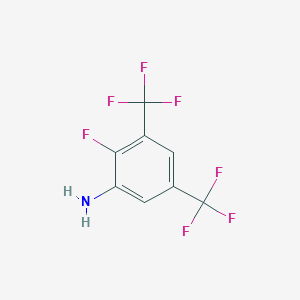
![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)
